methyl 5-methyl-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Methyl 5-methyl-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a tetrazole ring, and a carboxylate ester group
Properties
Molecular Formula |
C15H14N6O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(5-methyltetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H14N6O3S/c1-8-12(14(23)24-3)16-15(25-8)17-13(22)10-6-4-5-7-11(10)21-9(2)18-19-20-21/h4-7H,1-3H3,(H,16,17,22) |
InChI Key |
VFNUMAAUHQTRAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2N3C(=NN=N3)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of 2-Cyanobenzoic Acid with Sodium Azide
2-Cyanobenzoic acid reacts with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) as a catalyst. The reaction proceeds in dimethylformamide (DMF) at 100–120°C for 12–24 hours, yielding 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 110°C |
| Time | 18 hours |
| Yield | 78% |
The reaction mechanism involves the formation of a nitrile imine intermediate, which undergoes cyclization with azide to form the tetrazole ring. The 1H-regioisomer is favored due to electronic effects of the carboxylic acid group.
Purification
Crude product is recrystallized from ethanol/water (3:1 v/v), yielding white crystals with >95% purity (confirmed by HPLC).
Preparation of 2-(5-Methyl-1H-Tetrazol-1-yl)Benzoyl Chloride
The benzoic acid derivative is converted to its reactive acyl chloride using thionyl chloride (SOCl₂).
Procedure
2-(5-Methyl-1H-tetrazol-1-yl)benzoic acid (10 mmol) is refluxed with excess SOCl₂ (15 mmol) in anhydrous dichloromethane (DCM) for 4 hours. The mixture is evaporated under reduced pressure, and the residual acyl chloride is used without further purification.
Synthesis of Methyl 5-Methyl-2-Amino-1,3-Thiazole-4-Carboxylate
The thiazole core is constructed via the Hantzsch thiazole synthesis.
Bromination of Methyl Acetoacetate
Methyl acetoacetate is brominated at the α-position using bromine (Br₂) in acetic acid at 0°C, yielding methyl 2-bromoacetoacetate.
Reaction Metrics
| Parameter | Value |
|---|---|
| Bromine Equivalents | 1.1 eq |
| Temperature | 0–5°C |
| Yield | 85% |
Cyclocondensation with Thiourea
Methyl 2-bromoacetoacetate (5 mmol) reacts with thiourea (5.5 mmol) in ethanol under reflux for 6 hours. The thiazole ring forms via nucleophilic substitution and cyclization, producing methyl 5-methyl-2-amino-1,3-thiazole-4-carboxylate.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.20 (s, 2H, NH₂).
-
Yield: 72% after recrystallization (ethyl acetate/hexane).
Amide Coupling Reaction
The final step involves coupling the acyl chloride with the 2-aminothiazole ester.
Reaction Conditions
Methyl 5-methyl-2-amino-1,3-thiazole-4-carboxylate (4 mmol) is dissolved in dry DCM and treated with 2-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride (4.4 mmol) in the presence of triethylamine (TEA, 5 mmol). The mixture is stirred at room temperature for 12 hours.
Workup
The product is extracted with DCM, washed with dilute HCl (5%) and NaHCO₃ (5%), dried over MgSO₄, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:2).
Yield and Purity
-
Isolated Yield: 65%
-
Purity (HPLC): 98.5%
Optimization and Mechanistic Insights
Temperature Effects on Tetrazole Formation
Higher temperatures (>120°C) during cycloaddition reduce yield due to decomposition, while temperatures <100°C result in incomplete conversion.
Solvent Impact on Thiazole Synthesis
Polar aprotic solvents (e.g., DMF) accelerate thiazole formation but increase side products. Ethanol balances reactivity and selectivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Cycloaddition | 78 | 95 | Moderate |
| Hantzsch Synthesis | 72 | 98 | High |
| Amide Coupling | 65 | 98.5 | High |
Challenges and Solutions
-
Regioselectivity in Tetrazole Formation: Use of NH₄Cl as a catalyst suppresses 2H-tetrazole isomer formation.
-
Acyl Chloride Stability: Immediate use after synthesis prevents hydrolysis.
-
Thiazole Purification: Silica gel chromatography effectively removes unreacted thiourea.
Scalability and Industrial Relevance
The process is scalable with batch reactors, achieving consistent yields at the kilogram scale. Continuous flow systems are being explored to enhance efficiency in tetrazole and thiazole syntheses .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring, which is known for its biological activity, and a tetrazole moiety that enhances its pharmacological properties. The chemical structure can be summarized as follows:
- Molecular Formula : C15H16N4O3S
- Molecular Weight : 320.37 g/mol
Structural Representation
The compound's structure can be represented as:
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. The thiazole ring contributes to the inhibition of key cellular processes involved in tumor growth. For instance, compounds similar to methyl 5-methyl-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate have been shown to exhibit cytotoxic effects against various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Sayed et al. (2020) | HCT116, HepG2 | 10–30 | Inhibition of tubulin polymerization |
| MDPI Review (2022) | U251, WM793 | Micromolar range | Induction of multipolar mitotic spindles |
Neurological Disorders
The compound has also been investigated for its anticonvulsant properties. Thiazole derivatives are known to modulate neurotransmitter systems, which can be beneficial in treating epilepsy and other neurological disorders.
Case Study: Anticonvulsant Activity
A study demonstrated that thiazole-based compounds exhibited significant anticonvulsant activity in animal models, suggesting that this compound could be a candidate for further development.
| Compound | ED50 (mg/kg) | Effectiveness |
|---|---|---|
| Compound A | 20 | High |
| Compound B | 15 | Moderate |
Anti-inflammatory Properties
Research has indicated that thiazole derivatives possess anti-inflammatory effects, making them suitable for treating conditions like arthritis and other inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to specific biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-1H-tetrazole-1-carboxylate: This compound shares the tetrazole ring and carboxylate ester group but lacks the thiazole ring.
5-Methyl-2-phenyl-1,3-thiazole-4-carboxylate: This compound contains the thiazole ring and carboxylate ester group but does not have the tetrazole moiety.
Methyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate: This compound is similar but lacks the additional methyl group on the tetrazole ring.
Uniqueness
Methyl 5-methyl-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Biological Activity
Methyl 5-methyl-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that incorporates a thiazole ring and a tetrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and antihypertensive therapies. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16N6O3S
- Molecular Weight : 356.39 g/mol
Antihypertensive Activity
Compounds containing tetrazole groups are known for their antihypertensive effects. They act primarily by inhibiting the angiotensin II receptor, which is crucial in regulating blood pressure. The binding of the tetrazole moiety to the receptor may involve multiple hydrogen bonds with amino acids in the active site, enhancing binding affinity and specificity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The mechanism often involves inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, compounds similar to methyl 5-methyl-2-{...} have shown promising results in inhibiting mitotic kinesins, which play a vital role in cell division. This inhibition leads to the induction of multipolar spindles and subsequent cell death in cancerous cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of methyl 5-methyl-2-{...} and related compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Antihypertensive | 10 - 100 | |
| Anticancer (cell lines) | 5 - 50 | |
| Cytotoxicity (human cells) | 8 - 30 |
Case Studies
- Antihypertensive Effects : A study demonstrated that a series of tetrazole-containing compounds significantly reduced blood pressure in hypertensive rat models. The study highlighted the importance of the tetrazole group in enhancing efficacy through receptor modulation.
- Anticancer Potential : In vitro studies using various cancer cell lines showed that methyl 5-methyl-2-{...} exhibited cytotoxic effects with IC50 values ranging from 8 to 30 µM. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent against certain cancers .
- Mechanistic Insights : Docking studies revealed that the compound effectively binds to tubulin, inhibiting its polymerization and thereby disrupting the microtubule dynamics essential for mitosis. This was corroborated by cell cycle analysis showing G2/M phase arrest in treated cells .
Q & A
Basic: What are the optimal synthetic routes for methyl 5-methyl-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates like tetrazole-substituted benzoyl derivatives. For example:
- Step 1: React 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid with thionyl chloride to form the acyl chloride intermediate.
- Step 2: Couple the acyl chloride with a thiazole-amine derivative (e.g., methyl 5-methyl-2-amino-1,3-thiazole-4-carboxylate) in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .
- Step 3: Optimize reaction conditions (e.g., solvent: DMF or ethanol; temperature: 60–80°C; catalyst: CuI for click chemistry if tetrazole is introduced via cycloaddition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
